4-Cyano-2-(trifluoromethyl)benzoic acid
Overview
Description
4-Cyano-2-(trifluoromethyl)benzoic acid is an organic compound with the molecular formula C(_9)H(_4)F(_3)NO(_2) It is characterized by the presence of a cyano group (–CN) and a trifluoromethyl group (–CF(_3)) attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyano-2-(trifluoromethyl)benzoic acid typically involves the following steps:
Nitration: The starting material, 2-(trifluoromethyl)benzoic acid, undergoes nitration to introduce a nitro group at the 4-position.
Reduction: The nitro group is then reduced to an amino group using reducing agents such as iron powder or catalytic hydrogenation.
Diazotization and Cyanation: The amino group is converted to a diazonium salt, which is subsequently treated with a cyanide source (e.g., copper(I) cyanide) to form the cyano group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Types of Reactions:
Substitution Reactions: The cyano and trifluoromethyl groups can participate in various substitution reactions, making the compound a versatile intermediate in organic synthesis.
Oxidation and Reduction: The benzoic acid moiety can undergo oxidation to form corresponding derivatives, while the cyano group can be reduced to an amine under specific conditions.
Common Reagents and Conditions:
Substitution: Reagents such as halogens, nucleophiles, and electrophiles are commonly used in substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Major Products:
Substitution Products: Depending on the substituents introduced, various substituted benzoic acids can be formed.
Oxidation Products: Oxidized derivatives of the benzoic acid moiety.
Reduction Products: Amino derivatives from the reduction of the cyano group.
Scientific Research Applications
4-Cyano-2-(trifluoromethyl)benzoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Serves as a precursor for bioactive compounds in medicinal chemistry.
Medicine: Investigated for its potential in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of agrochemicals, dyes, and advanced materials due to its stability and reactivity.
Mechanism of Action
The mechanism by which 4-Cyano-2-(trifluoromethyl)benzoic acid exerts its effects depends on its application:
Inhibitory Action: In medicinal chemistry, it may act as an inhibitor by binding to active sites of enzymes, thereby blocking their activity.
Pathways Involved: The compound can interact with various molecular targets, including proteins and nucleic acids, influencing biochemical pathways.
Comparison with Similar Compounds
- 4-Cyano-2-fluorobenzoic acid
- 4-Cyano-2-chlorobenzoic acid
- 4-Cyano-2-methylbenzoic acid
Comparison:
- Uniqueness: The presence of the trifluoromethyl group in 4-Cyano-2-(trifluoromethyl)benzoic acid imparts unique electronic properties, making it more electronegative and reactive compared to its analogs.
- Reactivity: The trifluoromethyl group enhances the compound’s stability and reactivity, making it a valuable intermediate in various synthetic pathways.
Properties
IUPAC Name |
4-cyano-2-(trifluoromethyl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F3NO2/c10-9(11,12)7-3-5(4-13)1-2-6(7)8(14)15/h1-3H,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRUPENLXDNWNIV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)C(F)(F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40696921 | |
Record name | 4-Cyano-2-(trifluoromethyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40696921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
267242-09-1 | |
Record name | 4-Cyano-2-(trifluoromethyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40696921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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